1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one
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Overview
Description
1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound that features a thiazole ring, an azetidine ring, and a sulfonyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving appropriate precursors such as β-amino alcohols.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final step involves coupling the thiazole and azetidine rings with the sulfonyl group to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
1-(3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}phenyl)ethan-1-one is unique due to its combination of a thiazole ring, azetidine ring, and sulfonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-10(17)11-3-2-4-13(7-11)22(18,19)16-8-12(9-16)20-14-15-5-6-21-14/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYZIUPTYDMCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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